![molecular formula C10H21ClN2O B1523484 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride CAS No. 1286264-64-9](/img/structure/B1523484.png)
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride are not explicitly mentioned in the search results .Scientific Research Applications
Pharmacological Research
1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride: is a piperidine derivative, which is a crucial scaffold in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design . This compound’s structure allows for the development of new pharmacological agents, particularly as it can serve as a precursor for further chemical modifications.
Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of bioactive molecules. Its piperidine core is a common feature in many alkaloids and pharmaceuticals. Researchers utilize this compound to synthesize complex molecules with potential biological activities, including anticancer, antiviral, and neuroprotective properties .
Development of Dual Inhibitors
Recent studies have shown that derivatives of piperidine, such as 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride , can act as dual inhibitors for specific kinase targets. For instance, they have been used in the design of compounds that inhibit both anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant in cancer treatment .
Neurological Disorder Treatments
The aminopiperidine moiety is a feature in many compounds that target neurological pathways. This compound could be used in the development of treatments for neurological disorders by acting on neurotransmitter systems or ion channels, which are often modulated by piperidine-based structures .
Chemical Biology Probes
In chemical biology, this compound can be used to create probes to study biological systems. By tagging the compound with fluorescent groups or other markers, researchers can track its distribution and interaction within biological systems, providing insights into cellular processes .
Material Science
The compound’s structural versatility also extends to material science. It can be used to synthesize novel organic compounds with specific physical properties, which can be applied in creating new materials or coatings with unique characteristics .
Analytical Chemistry
In analytical chemistry, 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride can be used as a standard or reagent in various chemical analyses. Its well-defined structure and properties make it suitable for use in calibration curves and as a reference compound in mass spectrometry.
Agricultural Chemistry
Piperidine derivatives are known to exhibit biological activity that can be harnessed in agriculture. This compound could potentially be used in the synthesis of new pesticides or herbicides, contributing to the development of more effective and safer agricultural chemicals .
Safety and Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVRCQFTPHQEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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